molecular formula C25H35NO6S B8601636 CCK-A receptor inhibitor 1

CCK-A receptor inhibitor 1

Cat. No. B8601636
M. Wt: 477.6 g/mol
InChI Key: BBFYYYDDMZMPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05177069

Procedure details

To a solution of methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate (2.50 g) in ethanol (30 ml) was added a 1N sodium hydroxide solution (5.1 ml). After stirring at room temperature for 16 hours, the reaction mixture was concentrated in vacuo, acidified with a dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and evaporated at reduced pressure. The residue was recrystallized from isopropyl ether to give 2.15 g of 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoic acid.
Name
methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[C:7]([CH:9]([CH2:16][S:17]([C:20]1[CH:29]=[CH:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=1)(=[O:19])=[O:18])[CH2:10][CH2:11][C:12]([O:14]C)=[O:13])=[O:8].[OH-].[Na+]>C(O)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[C:7]([CH:9]([CH2:16][S:17]([C:20]1[CH:29]=[CH:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=1)(=[O:18])=[O:19])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:8] |f:1.2|

Inputs

Step One
Name
methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate
Quantity
2.5 g
Type
reactant
Smiles
COCCCN(C(=O)C(CCC(=O)OC)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CCCCC
Name
Quantity
5.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCCN(C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.